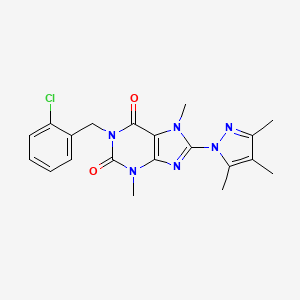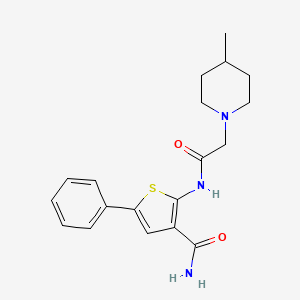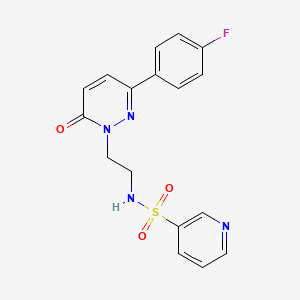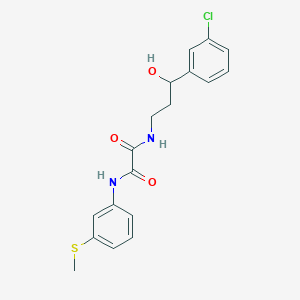![molecular formula C24H15ClF2N4O2S B2798639 2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide CAS No. 536713-02-7](/img/structure/B2798639.png)
2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide” is a derivative of indole . Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Molecular Structure Analysis
The molecular formula of the compound is C24H15ClF2N4O2S . The structure includes a pyrimido[5,4-b]indol-2-yl group attached to a 3-chlorophenyl group and a 2,4-difluorophenyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 496.92. The melting point is 211–213°C . The FT-IR (ν max/ cm −1) values are: 3061 (Ar-H str), 1538 (Ar-C str), 3369 (NH-str), 1646 (NH-bend), 1705 (C=O-str), 689 (Cl) . The 1H- NMR (500 MHz, CDCl3, δ ppm) values are: δ 4.69 (s, 2H, CH2-H), δ 6.68 (d, 2H, J = 10.3 Hz, CH-H), δ 7.27 (s, 4H, Ar-H), δ 7.50 (d, 2H, J = 12.4 Hz, Ar-H) δ 7.88 (d, 2H, J = 14.1 Hz, Ar-H), δ 8.25 (s, 1H, NH-H), δ 9.10 (s, 1H, NOH-H) .科学的研究の応用
Structural and Vibrational Analysis
The compound and its analogs have been extensively studied for their crystal structures and vibrational signatures. These studies provide insights into the molecular conformation, intermolecular interactions, and stability of the compound's structure. For instance, compounds similar to the one have shown a folded conformation about certain atoms, indicating a non-planar relationship between significant molecular components. This structural information is vital for understanding how these compounds interact at the molecular level and can influence their physical and chemical properties (Subasri et al., 2017), (Subasri et al., 2016).
Moreover, vibrational spectroscopic studies, such as Raman and Fourier transform infrared spectroscopy, have been employed to characterize the compound and assess the effect of rehybridization and hyperconjugation on its structure. These studies offer detailed vibrational profiles and insights into molecular stability and interactions, essential for understanding the compound's behavior under different conditions (Jenepha Mary et al., 2022).
Antimicrobial and Antitumor Potential
Certain analogs of the compound have shown promising antimicrobial and antitumor activities. The synthesis of these derivatives and their subsequent evaluation against various pathogenic microorganisms reveal their potential as therapeutic agents. The study of their interactions with microbial and tumor cells can lead to the development of new medications for treating infections and cancers (Debnath & Ganguly, 2015), (Nafeesa et al., 2017), (Gangjee et al., 1996), (Hafez & El-Gazzar, 2017).
Computational Approaches in Drug Design
Computational methods such as quantum computational approaches and molecular docking have been applied to understand the compound's structural and electronic properties better. These approaches help predict how the compound interacts with biological targets, which is crucial for drug design and development. Computational studies provide insights into the stability of the compound and its interactions with proteins or DNA, guiding the design of more effective and targeted drugs (Mary et al., 2020).
特性
IUPAC Name |
2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClF2N4O2S/c25-13-4-3-5-15(10-13)31-23(33)22-21(16-6-1-2-7-18(16)29-22)30-24(31)34-12-20(32)28-19-9-8-14(26)11-17(19)27/h1-11,29H,12H2,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJGPFASTJRTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC(=O)NC4=C(C=C(C=C4)F)F)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClF2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![6-ethyl 3-methyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2798561.png)
![2-[4-[6-(3-Methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2798562.png)
![2-hydroxy-N-(2-hydroxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2798563.png)
![1-(3,4-Dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea](/img/structure/B2798566.png)

![methyl 5-cyano-1-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]-6-oxopyridine-3-carboxylate](/img/structure/B2798571.png)

![2-[[1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2798574.png)
![N-(2-(dimethylamino)ethyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)pyrimidine-2-carboxamide hydrochloride](/img/structure/B2798577.png)
![ethyl 2-[4-methyl-2-oxo-1(2H)-quinolinyl]acetate](/img/structure/B2798578.png)
